molecular formula C12H15N3 B13223043 N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B13223043
M. Wt: 201.27 g/mol
InChI Key: FKDYSMORUVOTTO-UHFFFAOYSA-N
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Description

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine ( 2060036-54-4) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This amine-substituted pyrazole derivative is supplied for research purposes only. The compound features a pyrazole core, a privileged scaffold in medicinal chemistry that is frequently employed in the design of biologically active molecules . The pyrazole ring system can serve as a bioisostere for phenyl rings, a substitution that often maintains or improves biological activity and physiochemical properties . Specifically, the N-NH motif within the pyrazole ring can function as both a hydrogen bond donor and acceptor, potentially facilitating critical interactions with biological targets such as enzyme active sites . While specific biological data for this exact compound may be limited, its structural features are of significant research interest. Pyrazole-containing analogues are extensively investigated as potential inhibitors of protein kinases, which are key targets in cancer research and drug discovery . For instance, closely related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating sub-micromolar antiproliferative activity against a panel of cancer cell lines . The 1H-pyrazol-4-amine moiety is also a key structural component in inhibitors of other kinase targets, such as interleukin-1 receptor associated kinase 4 (IRAK4) . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Its structure, which incorporates a lipophilic isopropylphenyl group, may be advantageous in modulating the compound's pharmacokinetic properties. Handle with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)

InChI Key

FKDYSMORUVOTTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The

Biological Activity

N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring and an isopropyl-substituted phenyl group. Its molecular formula is C13H16N4, with a molecular weight of approximately 201.27 g/mol. The presence of the pyrazole moiety contributes to its reactivity and potential biological activity, while the isopropyl group enhances its hydrophobic characteristics, influencing interactions with biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation effectively:

  • In Vitro Studies : This compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with growth inhibition concentrations (GI50) ranging from 0.127 to 0.560 μM .
  • Mechanism of Action : The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In studies involving ovarian cancer cells, it was found to reduce phosphorylation of retinoblastoma protein and induce apoptosis by arresting cells in the S and G2/M phases .

2. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes, with inhibitory activities comparable to standard anti-inflammatory drugs .

3. Antimicrobial Activity

The compound has shown efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies revealed that certain pyrazole derivatives, including this compound, displayed significant antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains .

Comparative Analysis of Related Compounds

To understand the unique biological profile of this compound, a comparison with related pyrazole derivatives is useful.

Compound NameStructureUnique Features
3,5-Bis(propan-2-yl)-1H-pyrazol-4-amineStructureLacks phenyl substitution; focused on hydrophobic interactions.
5-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-aminesStructureDifferent position of the isopropyl group; potential different reactivity patterns.
N-[1-(2-bromophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazol-4-aminesStructureIncorporates bromine; may exhibit different biological activities due to halogen effects.

This comparison emphasizes how variations in substituents influence both chemical behavior and biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Cancer Cell Lines : A study reported that this compound inhibited the growth of multiple cancer cell lines, demonstrating its potential as a lead compound for developing anticancer agents.
  • Inflammatory Models : In experimental models of inflammation, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amines showed significant reductions in inflammatory markers, supporting its use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) CAS Number Reference
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine C₁₂H₁₅N₃ 201.27 (calc.) 4-Aminopyrazole, 4-isopropylphenyl N/A N/A
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide C₁₃H₁₆N₄O 244.30 Pyrazole-3-carboxamide, isopropyl 95 1154649-74-7
HC-030031 (TRPA1 inhibitor) C₁₉H₂₀N₄O₃ 352.39 Purin-7-yl, 4-isopropylphenyl acetamide N/A 349086-68-4
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyridinyl, cyclopropylamine 17.9% yield N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₇S 361.38 Pyrazolo-pyrimidine, thieno-pyrimidine 82% yield N/A

Key Observations :

  • Lipophilicity : The isopropyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., carboxamide in ).
  • Synthetic Yield : Pyrazole-pyrimidine hybrids (e.g., ) exhibit higher synthetic yields (82%) compared to cyclopropylamine derivatives (17.9% in ), likely due to steric hindrance in the latter.
TRPA1 Inhibition
  • HC-030031 : A structurally related acetamide derivative, HC-030031, inhibits TRPA1 with an IC₅₀ of 4–10 μM, demonstrating anti-inflammatory effects in asthma models .
Kinase Inhibition
  • Pyrazolo-Pyrimidine Hybrids : Compounds like those in show multitarget kinase inhibition due to their planar heterocyclic systems, which facilitate ATP-binding site interactions.
  • Pyridinyl Analogs : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may target kinases via pyridine-mediated π-π stacking.

Computational and Analytical Insights

  • Multiwfn Analysis : Wavefunction analysis tools (e.g., Multiwfn ) could predict electron localization and binding interactions for the target compound.
  • Spectroscopic Data : IR and NMR spectra of analogs (e.g., ν(C=N) at 1664 cm⁻¹ in ) provide benchmarks for characterizing the target compound.

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